molecular formula C18H15N3OS B11382704 5-[(1-phenylethyl)amino]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[(1-phenylethyl)amino]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11382704
M. Wt: 321.4 g/mol
InChI Key: LBYKDIJLHJTCHL-MDZDMXLPSA-N
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Description

5-[(1-phenylethyl)amino]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene moiety, and a phenylethylamine substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-phenylethyl)amino]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an α-haloketone under basic conditions.

    Introduction of the Thiophene Moiety: The thiophene group is introduced via a Heck reaction, where a halogenated thiophene reacts with an alkene in the presence of a palladium catalyst.

    Attachment of the Phenylethylamine Group: The final step involves the nucleophilic substitution of the oxazole ring with phenylethylamine under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines or aldehydes.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential as a pharmacophore in drug design. Its structural features enable it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is ongoing to explore its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of 5-[(1-phenylethyl)amino]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus altering the biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

    5-[(1-phenylethyl)amino]-2-[(E)-2-(furan-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile: Similar structure but with a furan ring instead of thiophene.

    5-[(1-phenylethyl)amino]-2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile: Contains a pyridine ring instead of thiophene.

Uniqueness

The presence of the thiophene ring in 5-[(1-phenylethyl)amino]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Properties

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

5-(1-phenylethylamino)-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H15N3OS/c1-13(14-6-3-2-4-7-14)20-18-16(12-19)21-17(22-18)10-9-15-8-5-11-23-15/h2-11,13,20H,1H3/b10-9+

InChI Key

LBYKDIJLHJTCHL-MDZDMXLPSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC2=C(N=C(O2)/C=C/C3=CC=CS3)C#N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(N=C(O2)C=CC3=CC=CS3)C#N

Origin of Product

United States

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